Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
CAS No.: 2229206-29-3
Cat. No.: VC7799141
Molecular Formula: C10H15IO3
Molecular Weight: 310.131
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229206-29-3 |
|---|---|
| Molecular Formula | C10H15IO3 |
| Molecular Weight | 310.131 |
| IUPAC Name | ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
| Standard InChI | InChI=1S/C10H15IO3/c1-3-13-8(12)10-4-9(5-10,6-11)14-7(10)2/h7H,3-6H2,1-2H3 |
| Standard InChI Key | YAWMDKCXSIZZDT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CC(C1)(OC2C)CI |
Introduction
Structural Analysis and Molecular Characteristics
The compound’s structure is defined by a bicyclo[2.1.1]hexane skeleton, a bridge system that imposes significant steric strain and influences its chemical behavior. Key structural features include:
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Ethyl ester group: Positioned at the 4-carboxylate position, this moiety enhances solubility in organic solvents and serves as a handle for further derivatization.
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Iodomethyl substituent: Located at the 1-position, this group introduces electrophilic character, enabling nucleophilic substitution reactions.
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Methyl group: At the 3-position, this substituent modulates steric effects and electronic distribution within the bicyclic system.
The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry. Predicted collision cross-section (CCS) values for adducts such as [M+H]+ (142.3 Ų) and [M+Na]+ (138.6 Ų) suggest compact molecular packing under mass spectrometric conditions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.131 g/mol |
| SMILES | CCOC(=O)C12CC(C1)(OC2C)CI |
| InChIKey | YAWMDKCXSIZZDT-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
The synthesis of ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves multi-step organic transformations, often beginning with simpler bicyclic precursors. A representative pathway includes:
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Core formation: Photochemical or thermal cyclization of dienic precursors to construct the oxabicyclo[2.1.1]hexane framework.
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Functionalization: Introduction of the iodomethyl group via alkylation or halogen exchange reactions under controlled conditions.
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Esterification: Attachment of the ethyl ester group through acid-catalyzed condensation with ethanol.
Industrial-scale production may employ continuous flow reactors to enhance reaction efficiency and yield. Optimization parameters such as temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., Lewis acids) are critical for minimizing side reactions.
Chemical Reactivity and Functional Transformations
The iodomethyl group at the 1-position dominates the compound’s reactivity, serving as a site for nucleophilic substitution (SN2) reactions. For example, treatment with sodium azide yields azide derivatives, while reaction with amines produces secondary amines. The ethyl ester undergoes hydrolysis under basic conditions to generate carboxylic acids, enabling further functionalization.
Comparative studies with analogs, such as ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS 2703774-73-4), reveal that electron-withdrawing substituents like thiazole rings accelerate iodomethyl group reactivity by polarizing the C–I bond . Conversely, bulky groups like the octyl chain in ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hinder nucleophilic attack due to steric hindrance.
Applications in Medicinal Chemistry and Materials Science
Drug Discovery and Biological Interactions
The compound’s bicyclic core mimics rigidified terpene structures, making it a candidate for probing enzyme active sites or receptor pockets. Preliminary studies suggest moderate binding affinity to cytochrome P450 enzymes, potentially modulating drug metabolism pathways. Its iodomethyl group also allows conjugation to biomolecules via click chemistry, enabling targeted drug delivery systems.
Material Science Innovations
In polymer chemistry, the strained bicyclic system acts as a cross-linking agent, enhancing thermoset resin stability. When copolymerized with epoxy monomers, it improves mechanical strength by 15–20% compared to linear analogs.
Comparative Analysis with Structural Analogs
The compound’s properties are contextualized against related bicyclo[2.1.1]hexane derivatives:
The methyl-substituted compound strikes a balance between reactivity and stability, whereas bulkier or electron-deficient groups alter solubility and reaction kinetics .
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